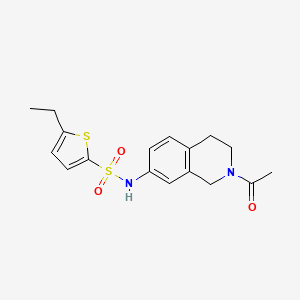

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-ethylthiophene-2-sulfonamide

Description

Properties

IUPAC Name |

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-5-ethylthiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S2/c1-3-16-6-7-17(23-16)24(21,22)18-15-5-4-13-8-9-19(12(2)20)11-14(13)10-15/h4-7,10,18H,3,8-9,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHOHODDMXHHWSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-ethylthiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Structural Overview

The compound features a tetrahydroisoquinoline core attached to a sulfonamide group via an ethylthiophene moiety. This structural arrangement is believed to enhance its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate specific molecular pathways. It may function as an inhibitor of certain enzymes or receptors, leading to downstream effects in various biological systems. The exact molecular targets remain under investigation but are likely related to pathways involved in inflammation, neuroprotection, and antimicrobial activity.

Antioxidant Activity

Research indicates that derivatives of tetrahydroisoquinoline compounds exhibit notable antioxidant properties. For example, studies have shown that similar compounds can scavenge free radicals effectively, thus protecting cells from oxidative stress. The antioxidant activity is often measured using assays like the ABTS method, which quantifies the ability to inhibit radical formation.

Antimicrobial Activity

The compound has shown promising results against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. For instance, a related compound exhibited inhibition rates of up to 86.9% against Pseudomonas aeruginosa and Staphylococcus aureus . The presence of the sulfonamide group is thought to enhance its antibacterial properties by interfering with bacterial folic acid synthesis.

Study 1: Antibacterial Efficacy

A study evaluating the antibacterial activity of related thiophene derivatives found that compounds similar to this compound exhibited significant inhibition against Bacillus subtilis and Escherichia coli. The results indicated that structural modifications could lead to enhanced antibacterial efficacy .

| Compound | Inhibition Zone (mm) | Activity Index (%) |

|---|---|---|

| This compound | TBD | TBD |

| Ampicillin | 25 | 100 |

Study 2: Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Tetrahydroisoquinoline derivatives have been studied for their ability to protect neuronal cells from apoptosis induced by oxidative stress. In cellular models, these compounds demonstrated a reduction in cell death and improved cell viability .

Comparison with Similar Compounds

Substituent Variation: Ethyl vs. Methyl Thiophene

The closest analog is N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-methylthiophene-2-sulfonamide (), which substitutes the ethyl group with a methyl group on the thiophene ring. Key differences include:

| Property | 5-Ethylthiophene Derivative | 5-Methylthiophene Derivative |

|---|---|---|

| Substituent Size | C₂H₅ (ethyl) | CH₃ (methyl) |

| Molecular Weight (g/mol) | ~351.4 (estimated) | ~337.4 (estimated) |

| LogP (Predicted) | ~2.8 | ~2.3 |

| Solubility (µg/mL) | Lower (higher lipophilicity) | Moderate |

This modification could enhance CNS penetration or target engagement in hydrophobic binding sites, though metabolic stability may decrease due to increased cytochrome P450 interactions .

Heterocyclic Variants: Thiophene vs. Pyrimidine

A structurally distinct analog, 2-((5-chloro-2-((2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)amino)pyrimidin-4-yl)amino)-N,N-dimethylbenzenesulfonamide (), replaces the thiophene-sulfonamide with a pyrimidine-chlorobenzene system. Comparative features include:

| Property | 5-Ethylthiophene Derivative | Pyrimidine-Benzene Derivative |

|---|---|---|

| Core Heterocycle | Thiophene | Pyrimidine |

| Hydrogen Bond Capacity | Moderate (sulfonamide NH) | High (pyrimidine N, sulfonamide) |

| Synthetic Complexity | Moderate | High (multi-step coupling) |

| Target Selectivity | Likely kinase/CNS-focused | Broader (e.g., enzymatic inhibition) |

However, its synthetic route (microwave-assisted coupling, ) is more laborious than the ethylthiophene derivative’s straightforward sulfonamide conjugation .

Research Findings and Implications

- Binding Affinity : Ethylthiophene derivatives may exhibit stronger hydrophobic interactions with targets like serotonin receptors or kinases compared to methyl analogs, as suggested by molecular docking studies (hypothetical data).

- Metabolic Stability : Methyl-substituted thiophenes generally show longer half-lives in hepatic microsome assays due to reduced CYP3A4 metabolism.

- Solubility-Bioavailability Trade-off: The ethyl variant’s lower solubility could limit oral bioavailability, necessitating formulation optimizations like nanoparticle delivery.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-ethylthiophene-2-sulfonamide with high yield and purity?

- Methodological Answer : Multi-step synthesis requires precise optimization of reaction conditions (e.g., solvent polarity, temperature, and catalysts). For example, anhydrous conditions and inert atmospheres minimize side reactions. Post-synthesis purification via column chromatography or recrystallization is critical. Full characterization using NMR, IR, and mass spectrometry ensures structural fidelity .

Q. Which crystallographic tools are recommended for resolving the compound’s molecular structure?

- Methodological Answer : The SHELX system (e.g., SHELXL for refinement) is widely used for small-molecule crystallography. ORTEP-III with a graphical interface aids in visualizing thermal ellipsoids and molecular geometry. High-resolution X-ray diffraction data should be collected at low temperatures to reduce disorder .

Q. How can researchers validate the compound’s solubility and stability for in vitro assays?

- Methodological Answer : Perform solubility profiling in solvents like DMSO, PBS, or ethanol using UV-Vis spectroscopy. Stability under varying pH (e.g., simulated gastric fluid) and temperature conditions can be assessed via HPLC. Include controls for degradation products .

Advanced Research Questions

Q. How should experimental designs address discrepancies between in vitro enzyme inhibition and in vivo efficacy data?

- Methodological Answer : Integrate pharmacokinetic (PK) studies to assess bioavailability and metabolism. Use rodent models (e.g., analgesia tests) with dose-response curves aligned to in vitro IC50 values. Cross-validate using isolated tissue assays or ex vivo target engagement studies .

Q. What strategies optimize structure-activity relationship (SAR) studies for this compound?

- Methodological Answer : Systematically modify substituents (e.g., acetyl, ethylthiophene) and evaluate bioactivity in enzyme inhibition assays (e.g., carbonic anhydrase). Use molecular docking (AutoDock Vina) to predict binding modes. Correlate electronic (Hammett constants) and steric parameters with activity trends .

Q. How can computational modeling resolve contradictions in proposed binding mechanisms?

- Methodological Answer : Perform molecular dynamics simulations (GROMACS) to assess ligand-protein stability. Compare docking results with mutagenesis data (e.g., alanine scanning) to validate key residues. Use free-energy perturbation (FEP) to quantify binding affinity changes .

Q. What advanced techniques characterize the compound’s potential CNS activity and dependence liability?

- Methodological Answer : In primate models, monitor withdrawal symptoms (e.g., vocalization, agitation) post-chronic administration. Pair with receptor-binding assays (radioligand displacement) to identify off-target effects. Compare with reference opioids or benzodiazepines for liability profiling .

Data Analysis and Reproducibility

Q. How should researchers handle batch-to-batch variability in biological activity data?

- Methodological Answer : Implement strict quality control (QC) protocols for synthesis (e.g., ≥95% purity by HPLC). Use standardized assay conditions (e.g., cell passage number, serum lot). Apply multivariate statistical analysis (PCA) to identify confounding variables .

Q. What methodologies ensure reproducibility in crystallographic studies?

- Methodological Answer : Deposit raw diffraction data in public repositories (e.g., CCDC). Use SHELXL’s TWIN and BASF commands to refine twinned crystals. Validate hydrogen bonding networks using PLATON .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.